2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
The compound 2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a heterocyclic molecule featuring a thiophene core substituted with chlorine atoms at positions 2 and 4. The carboxamide group at position 3 of the thiophene is linked to a 1,3,4-oxadiazole ring, which is further substituted with a 3,5-dimethoxyphenyl moiety.
Properties
IUPAC Name |
2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O4S/c1-22-8-3-7(4-9(5-8)23-2)14-19-20-15(24-14)18-13(21)10-6-11(16)25-12(10)17/h3-6H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMFOMMTYHNSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and the oxadiazole ring separately. The thiophene ring can be synthesized through a series of halogenation reactions, while the oxadiazole ring is often prepared via cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling these two rings under specific conditions, often using catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Solvent selection, temperature control, and reaction time are critical parameters that need to be optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The provided evidence includes two thiazole-containing compounds from Pharmacopeial Forum (2017):
- Compound l: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Compound m : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .
Table 1: Structural Comparison
| Feature | Target Compound | Compound l | Compound m |
|---|---|---|---|
| Core Heterocycle | 1,3,4-Oxadiazole and thiophene | Thiazole | Thiazole |
| Key Substituents | 3,5-Dimethoxyphenyl, dichlorothiophene | Ethoxycarbonylamino, hydroxy, diphenylhexane | Hydroperoxypropan-2-yl, methylureido, diphenylhexane |
| Electronic Profile | Mixed (electron-withdrawing Cl, electron-donating OCH₃) | Polar (ethoxycarbonyl, hydroxy) | Oxidizing (hydroperoxide), polar (ureido) |
| Hypothetical Lipophilicity | High (due to methoxy and chloro groups) | Moderate (polar groups reduce lipophilicity) | Variable (hydroperoxide may increase solubility) |
Pharmacokinetic and Bioactivity Implications
Heterocycle Core Differences: The target compound’s 1,3,4-oxadiazole ring is structurally distinct from the thiazole cores in Compounds l and m. Oxadiazoles are known for their metabolic stability and role in hydrogen bonding, which may enhance target binding compared to thiazoles . Thiazoles (as in Compounds l/m) often participate in π-π stacking interactions due to their aromaticity, but their sulfur atom can lead to faster metabolic degradation.
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound likely increases lipophilicity, favoring membrane penetration. Compound m’s hydroperoxypropan-2-yl group is a reactive moiety that might confer redox activity or instability under physiological conditions.
Biological Target Hypotheses :
- The target compound’s dichlorothiophene-oxadiazole scaffold resembles kinase inhibitors or antimicrobial agents. Compounds l and m, with their peptide-like backbones, may target proteases or enzymes involved in post-translational modifications.
Limitations of Available Evidence
Comparisons are based on structural analogies and general trends in heterocyclic chemistry. Further experimental studies (e.g., enzyme assays, solubility tests) are required to validate these hypotheses.
Biological Activity
2,5-Dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene core substituted with a dichloro group and an oxadiazole moiety. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and biological activity.
Chemical Formula
- Molecular Formula : C16H14Cl2N4O3S
- Molecular Weight : 395.27 g/mol
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines, including:
- A549 (lung cancer)
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 | 15 | Significant inhibition of growth |
| HepG2 | 20 | Moderate cytotoxicity |
| MCF-7 | 25 | Lower sensitivity compared to A549 |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell cycle regulation and apoptosis.
- Modulation of Signaling Pathways : It can alter pathways related to inflammation and cellular stress responses.
Antimicrobial Activity
In addition to anticancer properties, the compound has been investigated for its antimicrobial potential against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Study Findings on Antimicrobial Efficacy
In vitro studies demonstrated the effectiveness of the compound against:
- Staphylococcus aureus
- Escherichia coli
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-dichloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide?
- Methodology : A two-step approach is commonly employed:
Cyclocondensation : React 3,5-dimethoxyphenylhydrazine with thiophene-3-carboxamide derivatives in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Catalyst systems like iodine/triethylamine or iodine/potassium iodide are critical for oxadiazole ring formation, with reaction times optimized between 1–3 minutes to minimize byproducts .
Chlorination : Introduce chlorine substituents via electrophilic substitution using chlorinating agents (e.g., POCl₃ or SOCl₂) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to ensure regioselectivity at the 2,5-positions of the thiophene ring.
- Validation : Confirm purity via elemental analysis and LC-MS.
Q. How can structural elucidation be performed for this compound?
- Analytical Techniques :
- Single-crystal X-ray diffraction : Resolve the crystal structure to confirm the oxadiazole-thiophene linkage and substituent orientations. Refinement parameters (e.g., R factor < 0.06) ensure accuracy .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbonyl signals (δ 165–170 ppm). Assign peaks using 2D experiments (COSY, HSQC) .
- IR Spectroscopy : Identify characteristic bands for C=O (1680–1700 cm⁻¹) and C-O-C (1250–1270 cm⁻¹) .
Q. What preliminary bioactivity assays are suitable for evaluating this compound?
- Screening Protocols :
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with standard antibiotics .
- Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate apoptosis via flow cytometry .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Root Cause Analysis :
- Pharmacokinetics : Assess compound stability in physiological conditions (e.g., plasma protein binding, metabolic degradation via liver microsomes). Use LC-MS/MS to quantify bioavailability .
- Formulation Optimization : Improve solubility via co-solvents (e.g., PEG-400) or nanoencapsulation. Test efficacy in xenograft models with dose-escalation studies .
Q. What strategies are effective for studying environmental fate and ecotoxicology?
- Experimental Design :
- Degradation Pathways : Simulate abiotic conditions (UV light, pH gradients) and biotic conditions (soil microbiota) to track metabolite formation via GC-MS .
- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna, Danio rerio) to sublethal concentrations. Measure bioaccumulation factors (BCF) and biomarker responses (e.g., CYP450 induction) .
Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?
- Computational Methods :
- Docking Simulations : Target enzymes like DNA gyrase or tubulin using AutoDock Vina. Validate binding poses with molecular dynamics (MD) simulations .
- QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs with known bioactivity. Use partial least squares (PLS) regression to predict potency .
Q. What are best practices for resolving contradictory crystallographic data?
- Validation Steps :
- Redundant Data Collection : Collect multiple datasets at different temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing discrepancies .
Methodological Considerations for Data Reproducibility
- Synthesis Reproducibility : Document reaction conditions (e.g., solvent purity, humidity control) to mitigate batch-to-batch variability .
- Assay Standardization : Adhere to OECD guidelines for ecotoxicology or CLSI standards for antimicrobial testing .
- Data Archiving : Deposit raw spectra, crystallographic files (.cif), and assay protocols in open-access repositories (e.g., Zenodo, PubChem).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
